molecular formula C10H17N3 B1464669 6-(2,2-Dimethylpropyl)-2-methylpyrimidin-4-amine CAS No. 1248675-29-7

6-(2,2-Dimethylpropyl)-2-methylpyrimidin-4-amine

Cat. No.: B1464669
CAS No.: 1248675-29-7
M. Wt: 179.26 g/mol
InChI Key: BNHRVXDBMANLMA-UHFFFAOYSA-N
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Description

6-(2,2-Dimethylpropyl)-2-methylpyrimidin-4-amine is a heterocyclic organic compound that features a pyrimidine ring substituted with a 2,2-dimethylpropyl group at the 6-position and a methyl group at the 2-position

Scientific Research Applications

Chemical Transformations and Reactions

6-substituted derivatives of 2-halogenopyridines, similar in structure to 6-(2,2-Dimethylpropyl)-2-methylpyrimidin-4-amine, undergo various chemical transformations. These include aminations leading to the formation of 2-amino compounds, reactions involving meta-rearrangement, and ring transformations. Specifically, the aminations of 2,6-dibromo- and 2,6-dichloro-pyridine result in the formation of compounds like 4-amino-2-methylpyrimidine. The mechanisms of these reactions, especially the remarkable ring transformations, are subjects of interest in chemical research (Hertog et al., 2010).

Synthesis and Fragmentation Studies

The synthesis of various 4-aryloxy-6-methylpyrimidin-2-amines through the reaction of related compounds and the study of their fragmentation under positive electrospray ionization provides insights into the decomposition pathways of these heterocycles. Such studies contribute to a deeper understanding of the stability and reactivity of these compounds under different conditions (Erkin et al., 2015).

Crystallography and Molecular Structures

Investigating the crystal and molecular structures of compounds similar to this compound, like benzyl-(2-chloro-6-methylpyrimidin-4-yl)amine and its isomers, provides valuable information about their conformational differences and hydrogen-bonding interactions. Such studies help in understanding the structural basis for the reactivity and interactions of these compounds (Odell et al., 2007).

Application in Supramolecular Chemistry

Compounds structurally related to this compound are used as central building blocks in supramolecular chemistry. For instance, 2,6-Bis(trimethyltin)pyridine, used for Stille-type coupling procedures, is synthesized in high yields and used to prepare complex compounds like 4,6-bis(5''-methyl-2'',2'-bipyrid-6'-yl)-2-phenylpyrimidine. These compounds have potential applications in the design and synthesis of new materials and molecular assemblies (Schubert & Eschbaumer, 1999).

Safety and Hazards

The safety and hazards of a compound depend on its specific properties. For example, 2,2-Dimethylpropane is highly flammable and may be incompatible with strong oxidizing agents like nitric acid .

Future Directions

Pyrimidine derivatives are of great interest due to their biological potential. They are being studied for the development of new therapies .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2,2-Dimethylpropyl)-2-methylpyrimidin-4-amine typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as β-diketones and amidines.

    Substitution Reactions:

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

6-(2,2-Dimethylpropyl)-2-methylpyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert

Properties

IUPAC Name

6-(2,2-dimethylpropyl)-2-methylpyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N3/c1-7-12-8(5-9(11)13-7)6-10(2,3)4/h5H,6H2,1-4H3,(H2,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNHRVXDBMANLMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)N)CC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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